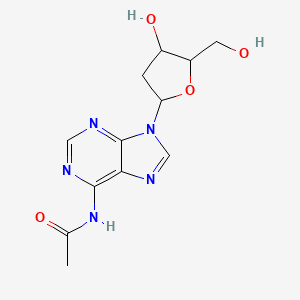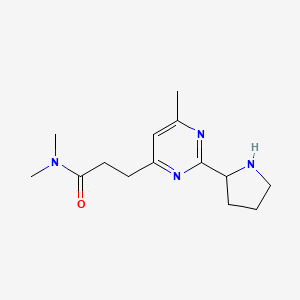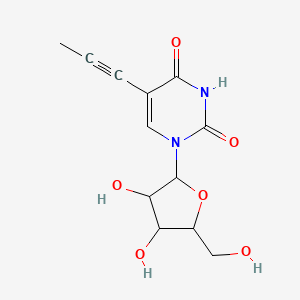
5-Isopentyl-2,3-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopentyl-2,3-dimethylpyrazine is an organic compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.2740 g/mol . . This compound belongs to the pyrazine family, which is characterized by a nitrogen-containing heterocyclic aromatic ring. Pyrazines are known for their distinct odor and are often found in various natural sources, including foods and biological secretions .
Méthodes De Préparation
The synthesis of 5-Isopentyl-2,3-dimethylpyrazine can be achieved through several methods. One common synthetic route involves the reaction of 2,3-dimethylpyrazine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of chemoenzymatic synthesis . For example, the compound can be synthesized from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . This method leverages the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars, to produce pyrazines .
Analyse Des Réactions Chimiques
5-Isopentyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms on the pyrazine ring is replaced by another substituent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides , while reduction may produce alkylated pyrazines .
Applications De Recherche Scientifique
5-Isopentyl-2,3-dimethylpyrazine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pyrazines.
Industry: It is used as a flavoring agent in the food industry due to its distinct odor and flavor profile.
Mécanisme D'action
The mechanism of action of 5-Isopentyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a pheromone or signal molecule , influencing the behavior of organisms such as ants . The compound’s effects are mediated through its binding to receptors on the target cells, triggering a cascade of biochemical events that result in the observed physiological responses .
Comparaison Avec Des Composés Similaires
5-Isopentyl-2,3-dimethylpyrazine can be compared with other similar compounds, such as:
- 2,5-Dimethyl-3-isopentylpyrazine
- 2,3-Dimethyl-5-butylpyrazine
- 2,6-Dimethylpyrazine
These compounds share a similar pyrazine core structure but differ in the nature and position of their substituents . The uniqueness of this compound lies in its specific isopentyl group at the 5-position, which imparts distinct chemical and biological properties .
Propriétés
| 18450-01-6 | |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,3-dimethyl-5-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
OGUJUYCURMHXHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)




![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
